molecular formula C11H13N3O5 B558652 7-((tert-Butoxycarbonyl)amino)heptanoic acid CAS No. 60142-89-4

7-((tert-Butoxycarbonyl)amino)heptanoic acid

Katalognummer B558652
CAS-Nummer: 60142-89-4
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: WMZTYIRRBCGARG-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as BOC-7-AMINO-HEPTANOIC ACID, is a compound with the molecular formula C12H23NO4 . It contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Molecular Structure Analysis

The InChI code for 7-((tert-Butoxycarbonyl)amino)heptanoic acid is 1S/C12H24N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-5-4-6-8-13/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16) . This compound contains a total of 40 atoms, including 23 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Physical And Chemical Properties Analysis

7-((tert-Butoxycarbonyl)amino)heptanoic acid has a molecular weight of 245.32 g/mol . It is a white to almost white powder or crystalline substance . It has a melting point of 56-60 °C and a predicted boiling point of 393.1±25.0 °C . It has a predicted density of 1.050±0.06 g/cm3 . It is soluble in Methanol .

Wissenschaftliche Forschungsanwendungen

  • Enzyme Inhibition : It's used as an intermediate in synthesizing enzyme inhibitors, particularly in the production of renin inhibitory peptides, which have potential applications in treating hypertension and related cardiovascular disorders (Thaisrivongs et al., 1987).

  • Nicotinic Acetylcholine Receptor Binding : The compound is instrumental in the synthesis of epibatidine analogues, which show binding affinity to nicotinic acetylcholine receptors and possess antinociceptive properties. This makes them relevant in pain management research (Carroll et al., 2001).

  • Asymmetric Hydrogenation in Pharmacophores : It is utilized in asymmetric hydrogenation processes to prepare beta-amino acid pharmacophores, contributing to the development of new pharmaceutical compounds (Kubryk & Hansen, 2006).

  • Peptidomimetics Synthesis : The compound is used in the chirospecific preparation of amino acids for generating peptidomimetics, which are used as conformational probes in biochemical research (Campbell & Rapoport, 1996).

  • Glycosidase Inhibition and Peptide Analogue Design : Derivatives of this compound are evaluated as glycosidase inhibitors and as scaffolds for the preparation of peptide analogues, indicating their potential in drug design and enzymatic study (Moreno‐Vargas et al., 2003).

  • Synthesis of Hydroxylated α-Amino Acids : It's used in methodologies for synthesizing racemic and enantiomerically pure polyhydroxylated α-amino acids, which are important in various biochemical processes (Rassu et al., 1994).

  • N-tert-Butoxycarbonylation in Amines : It plays a role in the N-tert-butoxycarbonylation of amines, a key process in protecting amine groups during peptide synthesis (Heydari et al., 2007).

  • Solid-Phase Synthesis of Peptides : The compound is used in the synthesis of handles for solid-phase synthesis of peptide α-carboxamides, aiding in the efficient production of peptides (Gaehde & Matsueda, 1981).

  • Polymerization and Material Sciences : It finds application in the synthesis and polymerization of amino acid-derived acetylene monomers, contributing to the study of polymer properties and applications (Gao, Sanda & Masuda, 2003).

  • Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : It is used in the asymmetric synthesis of β-amino acid derivatives, essential for the development of chiral compounds in pharmaceuticals (Davies, Fenwick & Ichihara, 1997).

Eigenschaften

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJENAZQPOGVAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338068
Record name 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((tert-Butoxycarbonyl)amino)heptanoic acid

CAS RN

60142-89-4
Record name 7-[(tert-Butoxycarbonyl)amino]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-((tert-Butoxycarbonyl)amino)heptanoic acid
Reactant of Route 2
Reactant of Route 2
7-((tert-Butoxycarbonyl)amino)heptanoic acid
Reactant of Route 3
Reactant of Route 3
7-((tert-Butoxycarbonyl)amino)heptanoic acid
Reactant of Route 4
7-((tert-Butoxycarbonyl)amino)heptanoic acid
Reactant of Route 5
Reactant of Route 5
7-((tert-Butoxycarbonyl)amino)heptanoic acid
Reactant of Route 6
Reactant of Route 6
7-((tert-Butoxycarbonyl)amino)heptanoic acid

Citations

For This Compound
24
Citations
AJ Chinn, J Hwang, B Kim, CA Parish… - The Journal of …, 2020 - ACS Publications
Herein we report a Cu-catalyzed, site-selective functionalization of peptides that employs an aspartic acid (Asp) as a native directing motif, which directs the site of O-arylation at a …
Number of citations: 9 pubs.acs.org
B Riddhidev, K Endri, L Sabitri, LN Kotsull… - European Journal of …, 2022 - Elsevier
Epigenetic regulation of gene expression using histone deacetylase (HDAC) inhibitors is a promising strategy for developing new anticancer agents. The most common HDAC inhibitors …
Number of citations: 2 www.sciencedirect.com
H Nikolayevskiy, M Robello, MT Scerba… - European journal of …, 2019 - Elsevier
Mercaptobenzamide thioesters and thioethers are chemically simple HIV-1 maturation inhibitors with a unique mechanism of action, low toxicity, and a high barrier to viral resistance. A …
Number of citations: 5 www.sciencedirect.com
N Yoshimoto, T Sasaki, K Sugimoto… - Journal of Medicinal …, 2012 - ACS Publications
Available therapies for thromboembolic disorders include thrombolytics, anticoagulants, and antiplatelets, but these are associated with complications such as bleeding. To develop an …
Number of citations: 18 pubs.acs.org
A Le Foll Devaux, E Deau, E Corrot… - European Journal of …, 2017 - Wiley Online Library
A multicomponent Knoevenagel–aza‐Michael cyclocondensation (KaMC) reaction starting from Meldrum's acid has been developed with base‐sensitive N‐Fmoc‐hydroxylamine. The …
M Chang, F Gao, J Chen, G Gnawali… - Acta materia …, 2022 - ncbi.nlm.nih.gov
Inhibition or degradation of anti-apoptotic protein BCL-X L is a viable strategy for cancer treatment. Despite the recent development of PROTACs for degradation of BCL-X L, the E3 …
Number of citations: 5 www.ncbi.nlm.nih.gov
RJ Tokarski II, CM Sharpe, AC Huntsman… - European Journal of …, 2023 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a promising therapeutic target in multiple cancer types, including acute myeloid leukemia (AML). Protein degraders, also known as proteolysis …
Number of citations: 4 www.sciencedirect.com
S Imanishi, L Huang, S Itakura, M Ishizaka… - bioRxiv, 2021 - biorxiv.org
“Undruggable” proteins, such as RAS proteins, remain problematic despite efforts to discover inhibitors against them. KRAS mutants are prevalent in human cancers. Recently, the …
Number of citations: 4 www.biorxiv.org
J Wei, J Hu, L Wang, L Xie, MS Jin… - Journal of medicinal …, 2019 - ACS Publications
MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) are the “gatekeepers” of the ERK signaling output with redundant roles in controlling ERK activity. Numerous inhibitors …
Number of citations: 42 pubs.acs.org
S Fratta, P Biniecka, AJ Moreno-Vargas… - European Journal of …, 2023 - Elsevier
Cancer cells are highly dependent on Nicotinamide phosphoribosyltransferase (NAMPT) activity for proliferation, therefore NAMPT represents an interesting target for the development …
Number of citations: 1 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.